molecular formula C5H7NO5 B14750360 2-(Hydroxyimino)pentanedioic acid CAS No. 2211-15-6

2-(Hydroxyimino)pentanedioic acid

Cat. No.: B14750360
CAS No.: 2211-15-6
M. Wt: 161.11 g/mol
InChI Key: RSXBEVMDACDZRB-UHFFFAOYSA-N
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Description

It is a derivative of alpha-Ketoglutaric acid, where the keto group is replaced by a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxyimino)pentanedioic acid can be synthesized through several methods. One common approach involves the reaction of alpha-Ketoglutaric acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The hydroxyimino group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

2-(Hydroxyimino)pentanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)pentanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound’s effects on metabolic pathways are of particular interest, as it can influence the production and utilization of key metabolites .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Ketoglutaric acid: The parent compound of 2-(Hydroxyimino)pentanedioic acid, involved in the Krebs cycle.

    Oxaloacetic acid: Another key intermediate in the Krebs cycle, structurally similar to alpha-Ketoglutaric acid.

    Succinic acid: A dicarboxylic acid involved in the Krebs cycle, similar in structure to this compound.

Uniqueness

This compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound, alpha-Ketoglutaric acid .

Properties

CAS No.

2211-15-6

Molecular Formula

C5H7NO5

Molecular Weight

161.11 g/mol

IUPAC Name

2-hydroxyiminopentanedioic acid

InChI

InChI=1S/C5H7NO5/c7-4(8)2-1-3(6-11)5(9)10/h11H,1-2H2,(H,7,8)(H,9,10)

InChI Key

RSXBEVMDACDZRB-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=NO)C(=O)O

Origin of Product

United States

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